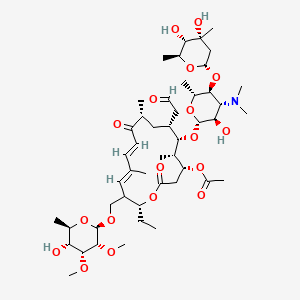
Tylosin 3-Acetate
描述
Synthesis Analysis
Tylosin 3-Acetate's synthesis involves bioconversion processes, utilizing microbial action to modify the parent compound, Tylosin. A study detailed the bioconversion of Tylosin to Tylvalosin, a related compound, by Streptomyces thermotolerans, highlighting the complex bioengineering processes involved in deriving similar macrolide antibiotics (Wu et al., 2017). Although this study focuses on Tylvalosin, it provides insight into the methodologies that could be adapted for Tylosin 3-Acetate synthesis, emphasizing the role of microbial synthesis in macrolide derivatives.
Molecular Structure Analysis
The molecular structure of macrolide antibiotics like Tylosin 3-Acetate is critical for their function. Studies involving related compounds, such as the structural analysis of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate, provide methods for examining molecular structures using spectroscopic and quantum chemical analyses (Milanović et al., 2021). These methodologies can be applied to understand the detailed structural features of Tylosin 3-Acetate, including bond lengths, angles, and electronic properties.
Chemical Reactions and Properties
The chemical reactions and properties of Tylosin 3-Acetate involve interactions with the ribosomal tunnel, as demonstrated in studies examining the binding and inhibitory mechanisms of macrolide antibiotics (Makarov et al., 2017). These interactions are crucial for the antibiotic's mechanism of action, affecting protein biosynthesis by binding to the ribosomal RNA within the bacterial cell.
Physical Properties Analysis
The physical properties, such as solubility and stability, play a significant role in the effectiveness and application of macrolide antibiotics. Research on the solubility of Tylosin derivatives in various solvents provides insight into the physicochemical characteristics that influence the use and formulation of these compounds (Shen et al., 2015).
Chemical Properties Analysis
The chemical properties of Tylosin 3-Acetate, including its reactivity and interaction with other molecules, are essential for its antibiotic function. Studies on the sorption of Tylosin and its derivatives offer insights into how these compounds interact with environmental components, influencing their bioavailability and degradation (Stromer et al., 2018).
科学研究应用
Quantitation in Swine Tissues
Tylosin is used for treating infections in swine, and its residues can be found in edible tissues. A study developed a method for determining Tylosin A residues in swine tissues, using liquid chromatography combined with mass spectrometry (Cherlet et al., 2002).
Effect on Anaerobic Digestion
Tylosin and chlortetracycline can affect anaerobic digestion in swine manure. Tylosin had limited effects on manure degradation but influenced the abundance of certain methanogens (Stone et al., 2009).
Stability in Manure
The stability of Tylosin A, a major component of Tylosin, was studied in manure-containing incubation media. This study developed an HPLC method for determining Tylosin A in the presence of other Tylosin residues (Loke et al., 2000).
Antimicrobial and Antimycoplasmal Activity
Acyl derivatives of Tylosin, including 3-Acetyl-4''-Isovaleryltylosin, have shown enhanced antibacterial and antimycoplasmal activity against some macrolide-resistant strains (Okamoto et al., 1980).
Toxicity in Algae
Tylosin's toxicity was examined in the alga Raphidocelis subcapitata, revealing impacts on photosynthesis and DNA replication-coupled repair (Li et al., 2021).
Impact on Estuarine Phytoplankton
Tylosin's effects on estuarine phytoplankton communities showed that smaller phytoplankton are more sensitive to Tylosin exposure, indicating potential ecological impacts (Kline & Pinckney, 2016).
安全和危害
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJMWODQOMKONK-AXZSYZCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H79NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858550 | |
| Record name | Tylosin 3-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin 3-Acetate | |
CAS RN |
63409-10-9 | |
| Record name | Tylosin 3-Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



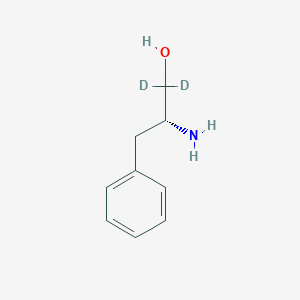
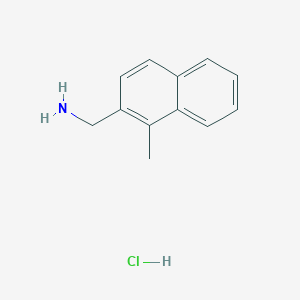
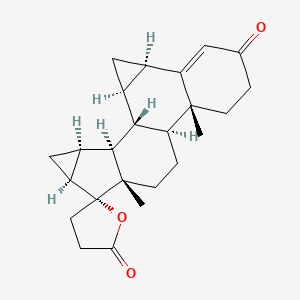
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

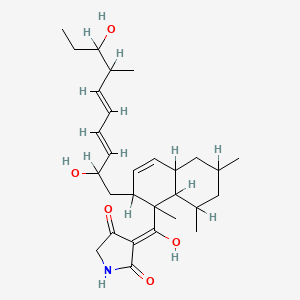
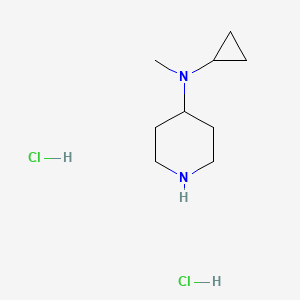
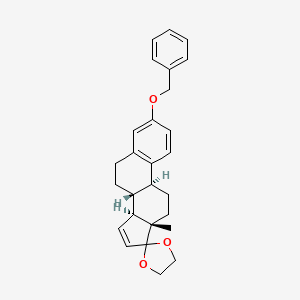
![D-[3-2H]Glucose](/img/structure/B1146262.png)